molecular formula C13H12N2O B1616831 1,1-Diphenylurea CAS No. 603-54-3

1,1-Diphenylurea

Cat. No.: B1616831
CAS No.: 603-54-3
M. Wt: 212.25 g/mol
InChI Key: XKAFKUGMXFMRCC-UHFFFAOYSA-N
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Description

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)

Properties

CAS No.

603-54-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1,1-diphenylurea

InChI

InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16)

InChI Key

XKAFKUGMXFMRCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N

boiling_point

Decomposes (NTP, 1992)

density

1.276 (NTP, 1992)

melting_point

372 °F (NTP, 1992)

603-54-3
26763-63-3

physical_description

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)

solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.5 g of sodium salt of 4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonamide were refluxed for 3 hours with 3.9 g of diphenylcarbamic acid chloride in 60 ml of toluene. The crude N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N',N'-diphenyl-urea obtained was suction-filtered, suspended in dioxane and, after addition of 1 g of acetic acid and 1.6 g of cyclopentyl-amine, the substance was refluxed for 11/2 hours. After acidification with dilute hydrochloric acid the precipitate was separated by suction-filtration and treated with 0.5 %-ammonia. The aqueous alkaline solution was acidified and the crystals were re-crystallized from methanol. N-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl] -N'-cyclopentyl-urea was obtained having a melting point of 182° - 184°C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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